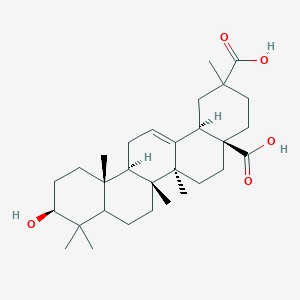

3-Hydroxyolean-12-ene-28,29-dioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20?,21-,22+,26?,27+,28-,29-,30+/m1/s1 |

InChI Key |

MCHKKYSPJGWAHQ-JQRJYEQISA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)C(=O)O)C)C)(C)C)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |

Synonyms |

serratagenic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 3 Hydroxyolean 12 Ene 28,29 Dioic Acid

The distribution of 3-Hydroxyolean-12-ene-28,29-dioic acid is not widespread, making its isolation a targeted endeavor. Research has pinpointed its presence in a select number of botanical sources, each requiring specific protocols for its successful extraction and purification.

Isolation from Metapanax delavayi (Araliaceae)

Isolation from Acanthopanax senticosus (Rupr. & Maxim.) Harms Fruit

While studies have been conducted on the phytochemical constituents of Acanthopanax senticosus fruit, specific reports detailing the isolation of 3-Hydroxyolean-12-ene-28,29-dioic acid are scarce. Research on this plant has led to the identification of other triterpenoids and phenolic compounds. researchgate.net The isolation of these related compounds typically involves solvent extraction of the dried fruit material, followed by partitioning and a series of chromatographic techniques to separate the individual components.

Isolation from Tripterygium wilfordii

Tripterygium wilfordii is a well-documented source of a diverse array of triterpenoids. While a compound with a similar structure, 3-Hydroxy-12-oleanene-23,28-dioic acid, has been reported to be isolated from this plant, specific and detailed protocols for the extraction of 3-Hydroxyolean-12-ene-28,29-dioic acid are not extensively described in available literature. medchemexpress.comnih.gov The general approach for isolating triterpenoids from this species involves extraction of the plant material with solvents like methanol (B129727) or ethanol, followed by a multi-step purification process utilizing various chromatographic methods.

Contextual Presence in Other Plant Families and Genera

Beyond the specifically mentioned sources, oleanane-type triterpenoids are found in numerous plant families. While not the specific dioic acid , the closely related oleanolic acid (3-hydroxyolean-12-en-28-oic acid) is widespread, found in over 1,600 plant species. researchgate.netgoogle.com This suggests that the biosynthetic pathways for oleanane (B1240867) skeletons are common in the plant kingdom, and the potential for finding 3-Hydroxyolean-12-ene-28,29-dioic acid or its derivatives in other genera exists, pending further phytochemical investigations.

Advanced Extraction and Chromatographic Separation Techniques

The isolation of pure 3-Hydroxyolean-12-ene-28,29-dioic acid from a complex plant matrix necessitates the application of advanced extraction and chromatographic techniques. The optimization of these methods is crucial for achieving high yield and purity.

Solvent-based Extraction Optimization

The initial step in isolating 3-Hydroxyolean-12-ene-28,29-dioic acid involves its extraction from the plant material. The choice of solvent is a critical parameter that significantly influences the extraction efficiency.

Key Considerations for Solvent Selection:

Polarity: Triterpenoids like 3-Hydroxyolean-12-ene-28,29-dioic acid possess both hydrophobic (the triterpenoid (B12794562) skeleton) and hydrophilic (the hydroxyl and carboxylic acid groups) regions. Therefore, solvents with intermediate polarity, such as methanol, ethanol, or acetone, are often employed. nih.gov

Solvent Combinations: Mixtures of solvents, particularly alcohol-water solutions, can enhance extraction yields by improving the solubility of the target compound while minimizing the co-extraction of unwanted substances.

Extraction Method: Techniques such as maceration, Soxhlet extraction, and more modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be optimized to improve efficiency and reduce solvent consumption.

Illustrative Data on Solvent-Based Extraction of Related Triterpenoids:

| Plant Source | Target Compound Class | Extraction Solvent(s) | Extraction Method | Reference |

| Aralia elata | Triterpene Saponins (B1172615) | Water, Ethanol, Natural Deep Eutectic Solvents (NADES) | Maceration with stirring | mdpi.com |

| Tripterygium wilfordii | Triterpenoids | Not specified in abstract | Not specified in abstract | nih.gov |

| General Triterpenoids | Oleanolic Acid | Methanol, Ethanol, Acetone | Various, including UAE and MAE | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of individual components from complex mixtures, including natural product extracts. The method's high resolution and efficiency make it suitable for isolating specific triterpenoids from crude plant extracts or fractions.

In the context of oleanane-type triterpenoids, which are structurally related to 3-Hydroxyolean-12-ene-28,29-dioic acid, reversed-phase HPLC is commonly employed. This technique uses a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid to improve peak shape.

While HPLC is a standard and powerful tool for the purification of triterpenoid acids, specific, detailed research findings documenting a validated HPLC method for the isolation and purification of 3-Hydroxyolean-12-ene-28,29-dioic acid are not extensively available in peer-reviewed literature. However, the general principles of HPLC for separating similar compounds are well-established. For example, a study on the closely related oleanolic acid utilized a reversed-phase column with a methanol-water mobile phase for quantification. researchgate.net The selection of specific columns, solvent gradients, and detectors would be optimized to achieve the desired purity for the target compound.

Countercurrent Chromatography Approaches

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample onto a stationary phase. nih.gov This technique is particularly advantageous for the preparative separation of natural products. nih.gov CCC utilizes a system of two immiscible liquid phases, where one serves as the stationary phase, held in place by centrifugal force, while the other mobile phase flows through it, partitioning the analytes based on their differential solubilities. nih.gov

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. For triterpenoids, common solvent systems include combinations of hexane, ethyl acetate, methanol, and water. nih.gov The composition is adjusted to achieve an optimal partition coefficient (K) for the target compound, ensuring effective separation.

CCC has been successfully applied to the separation of various triterpenes. nih.gov Its benefits include high sample loading capacity, total sample recovery, and low solvent consumption compared to traditional solid-liquid chromatography. nih.gov While CCC is a powerful technique for purifying triterpenoids, published studies detailing a specific application or optimized solvent system for the isolation of 3-Hydroxyolean-12-ene-28,29-dioic acid are not readily found. The development of such a method would require systematic screening of biphasic solvent systems to identify one that provides the necessary selectivity for this particular dioic acid.

Table of Chemical Compounds Mentioned

Synthetic Strategies and Chemical Modifications of 3 Hydroxyolean 12 Ene 28,29 Dioic Acid

Semisynthesis from Oleanolic Acid Analogues

The primary route to obtaining 3-Hydroxyolean-12-ene-28,29-dioic acid and its derivatives is through the semisynthesis from readily available oleanolic acid. youtube.com Oleanolic acid, a naturally abundant pentacyclic triterpenoid (B12794562), serves as a versatile starting material for a variety of chemical modifications. youtube.com The synthesis of the target dicarboxylic acid necessitates specific chemical transformations at the C-29 position.

Targeted Oxidation at C29 Position

The selective oxidation of the C-29 methyl group in the oleanane (B1240867) skeleton to a carboxylic acid is a significant synthetic challenge. While direct chemical oxidation of this unactivated methyl group is not well-documented in the literature for this specific compound, research into enzymatic and microbial transformations has shown promise. Cytochrome P450 enzymes, for instance, are known to catalyze highly regio- and stereospecific oxidations on complex substrates like triterpenoids. beilstein-journals.org Studies on related triterpenoids have demonstrated that certain CYPs can achieve oxidation at the C-29 position, initially forming a hydroxyl group which can be further oxidized to a carboxylic acid. beilstein-journals.org These enzymatic methods, often referred to as biomimetic synthesis, offer a potential pathway to the desired dicarboxylic acid, although they are not yet standard laboratory procedures for this specific transformation. mdpi.com

Introduction of Carboxylic Acid Functionalities

Following the initial oxidation to a hydroxyl group at the C-29 position, a subsequent oxidation step is required to form the carboxylic acid. Standard oxidation protocols could potentially be employed for this transformation, assuming the selective hydroxylation of C-29 has been achieved. The introduction of the second carboxylic acid group at this position completes the 28,29-dioic acid structure, a key feature that is expected to significantly influence the molecule's polarity and biological activity.

Total Synthesis Approaches

To date, a total synthesis of 3-Hydroxyolean-12-ene-28,29-dioic acid has not been reported in the scientific literature. The total synthesis of the parent compound, oleanolic acid, has been accomplished and stands as a testament to the complexity of assembling the pentacyclic oleanane framework with its numerous stereocenters. nih.gov These syntheses often involve intricate cascade reactions and require a significant number of steps, making the de novo synthesis of more complex derivatives like the 28,29-dioic acid a formidable challenge. Future synthetic endeavors may build upon these established routes to incorporate the dicarboxylic acid functionality.

Derivatization for Structure-Activity Relationship Studies

The majority of synthetic efforts related to 3-Hydroxyolean-12-ene-28,29-dioic acid have focused on the derivatization of its functional groups to explore structure-activity relationships (SAR). These modifications primarily target the C-3 hydroxyl group and the two carboxylic acid moieties at C-28 and C-29.

Modifications at the C-3 Hydroxyl Group

The C-3 hydroxyl group of oleanolic acid and its derivatives is a frequent site for modification. Various derivatives have been synthesized to investigate the impact of this position on biological activity.

| Derivative Type | Modification | Rationale for SAR Studies |

| Esters | Acetylation, Benzoylation | To investigate the effect of lipophilicity and steric bulk at the C-3 position on activity. |

| Ethers | Methylation, Alkylation | To study the importance of the hydroxyl group as a hydrogen bond donor. |

| Oximes | Reaction with hydroxylamine | To introduce nitrogen-containing functionalities and explore new interactions with biological targets. |

These modifications have been shown to significantly influence the pharmacological profile of oleanane triterpenoids. mdpi.com For instance, acetylation of the C-3 hydroxyl group has been explored to enhance cell permeability and bioavailability.

Esterification and Amidation at C-28 and C-29 Carboxyl Groups

The carboxylic acid groups at the C-28 and C-29 positions offer valuable handles for a wide range of derivatizations, including esterification and amidation. These modifications are crucial for modulating the compound's pharmacokinetic properties and for introducing new functionalities to probe interactions with biological targets.

Esterification:

The conversion of the C-28 and C-29 carboxylic acids to esters can significantly impact the molecule's polarity and its ability to cross cell membranes.

| Ester Type | Reactant | Potential Impact on Activity |

| Methyl Esters | Methanol (B129727) | Increases lipophilicity, may enhance cell uptake. |

| Ethyl Esters | Ethanol | Similar to methyl esters, with a slight increase in steric bulk. |

| Benzyl (B1604629) Esters | Benzyl alcohol | Introduces an aromatic moiety, potentially leading to new binding interactions. |

Amidation:

Amidation of the carboxylic acid groups introduces a hydrogen bond donor and acceptor, which can lead to new and potentially stronger interactions with biological macromolecules. A variety of amines can be used to generate a diverse library of amide derivatives for SAR studies. nih.govresearchgate.net

| Amine Type | Resulting Amide | Rationale for SAR Studies |

| Alkylamines | N-alkyl amides | To systematically probe the effect of alkyl chain length and branching. |

| Amino Acids | Peptide conjugates | To improve water solubility and potentially target specific cellular uptake mechanisms. |

| Heterocyclic Amines | N-heterocyclic amides | To introduce rigid, pharmacophorically relevant groups. |

The synthesis of these amides is typically achieved through standard peptide coupling reagents. researchgate.net The resulting derivatives have shown a wide range of biological activities, highlighting the importance of the C-28 and C-29 positions for therapeutic potential. nih.gov

Structural Elaboration of the Oleanane Skeleton (e.g., Ring A modifications)

The A-ring of the oleanane skeleton is a common target for structural modifications aimed at enhancing pharmacological properties. The C-3 hydroxyl group and the adjacent C-2 position are particularly amenable to chemical alterations. These modifications can significantly influence the biological activity of the resulting derivatives.

A prominent strategy for Ring A modification involves the oxidation of the C-3 hydroxyl group to a ketone, yielding a 3-oxooleanane derivative. chemicalbook.com This ketone can then serve as a versatile intermediate for further functionalization. For instance, the introduction of various substituents at the C-2 position of the 3-oxooleanane scaffold has been extensively explored.

One notable series of modifications involves the introduction of a double bond between C-1 and C-2, creating an enone system. Further derivatization at the C-2 position with groups such as cyano (-CN) or carboxyl (-COOH) has led to the development of highly potent synthetic oleanane triterpenoids. nih.govrsc.org A key example is the synthesis of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which has shown significantly enhanced anti-inflammatory and anticarcinogenic activities compared to the parent oleanolic acid. nih.govacs.org

The Claisen-Schmidt aldol (B89426) condensation is another effective method for modifying Ring A, leading to the formation of C-2-benzylidene or chalcone (B49325) derivatives of 3-oxo-triterpenoids. nih.gov These modifications have been shown to impart a range of biological activities, including cytotoxic effects against various cancer cell lines. nih.gov

The following table summarizes some key Ring A modifications performed on the oleanane skeleton and their reported outcomes:

| Parent Compound | Modification | Resulting Compound/Derivative Class | Reported Outcome/Activity | Reference |

| Oleanolic Acid | Oxidation of C-3 hydroxyl | 3-Oxo-olean-12-en-28-oic acid | Key intermediate for further synthesis. | chemicalbook.com |

| 3-Oxo-olean-12-en-28-oic acid | Introduction of a double bond at C-1 and a cyano group at C-2 | 2-cyano-3-oxooleana-1,12-dien-28-oic acid derivatives | Enhanced anti-inflammatory and anticarcinogenic activities. | nih.govrsc.org |

| 3-Oxo-oleanane amides | Claisen-Schmidt condensation with various aldehydes | C2-benzylidene/chalcone derivatives | Potent cytotoxic activity against cancer cell lines. | nih.gov |

| Oleanolic Acid | Introduction of an indole (B1671886) moiety fused to Ring A at C-2 and C-3 | Indole-fused derivatives | Significant inhibition of nitric oxide production. | |

| Oleanolic Acid | Formation of a lactam or azepane ring at Ring A | A-ring lactams and azepanes | Varied cytotoxic activities. | nih.gov |

Glycosylation of the Aglycone

Glycosylation, the attachment of sugar moieties to the triterpenoid scaffold (aglycone), is a crucial modification that significantly impacts the physicochemical properties and biological activities of oleanane derivatives. In nature, oleanolic acid is often found as glycosides, known as saponins (B1172615). nih.gov The sugar units can be attached at the C-3 hydroxyl group and/or the C-28 carboxylic acid group. nih.gov

The synthesis of oleanolic acid glycosides has been a subject of considerable research to explore the structure-activity relationships. The choice of the sugar moiety, its linkage, and the position of attachment can all influence the biological profile of the resulting saponin (B1150181).

Synthetic strategies for glycosylation typically involve the protection of reactive groups on the oleanane scaffold that are not the intended site of glycosylation. For the synthesis of 3-O-glycosides, the C-28 carboxylic acid is often protected as an ester, for example, a benzyl ester, which can be selectively removed under mild conditions. nih.gov Subsequently, the C-3 hydroxyl group can be reacted with a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, under the promotion of a catalyst to form the glycosidic bond. nih.gov

For the synthesis of 28-O-acyl glycosides, the C-3 hydroxyl group may be protected, for instance, by acetylation. The carboxylic acid at C-28 is then activated and coupled with a protected sugar. nih.gov The synthesis of 3,28-diglycosides is more complex and can be achieved through sequential glycosylation steps. nih.gov

Research has shown that the nature of the sugar chain can be critical for biological activity. For example, certain oleanane-type saponins with specific sugar sequences at the C-3 position have demonstrated enhanced antitumor activity compared to the aglycone itself. nih.gov

The table below presents examples of glycosylation of oleanolic acid and the nature of the resulting compounds.

| Aglycone | Glycosylation Position | Attached Sugar Moiety | Resulting Compound Class | Significance | Reference |

| Oleanolic Acid | C-3 | D-glucose | 3-O-β-D-glucopyranosyl oleanolic acid | Synthetic saponin for biological evaluation. | nih.gov |

| Oleanolic Acid | C-28 | D-glucose | 28-O-β-D-glucopyranosyl oleanolic acid | Acyl glycoside with potential biological activities. | nih.gov |

| Oleanolic Acid | C-3 and C-28 | D-galactose at C-3, D-glucose at C-28 | 3,28-di-O-glycosyl oleanolic acid | Mimics naturally occurring complex saponins. | nih.gov |

| Oleanolic Acid | C-3 | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | Oleanane-type triterpenoid saponin | Markedly higher antitumor activity than the aglycone. | nih.gov |

| Oleanolic Acid | C-3 | Lactose | 3-O-β-lactosyl oleanolic acid | Synthetic saponin for structure-activity relationship studies. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Hydroxyolean 12 Ene 28,29 Dioic Acid and Its Derivatives

Impact of Carboxyl Groups at C-28 and C-29 on Biological Efficacy

The carboxylic acid at position C-28 is a hallmark of many bioactive oleanane (B1240867) triterpenoids and is considered a critical functional group for a range of biological activities. Research on oleanolic acid (the monocarboxylic analogue of the title compound) consistently demonstrates that this group is essential for various effects, including cytotoxicity and enzyme inhibition. frontiersin.orgnih.gov Modifications at the C-28 position, such as conversion to esters or amides, often lead to a significant alteration in the compound's biological profile, sometimes increasing antitumor activity but in other cases diminishing it. nih.govmdpi.com For instance, some studies have confirmed that the free carboxylic acid at C-28 is essential for cytotoxicity against certain cell lines. nih.gov

The introduction of a second carboxyl group at the adjacent C-29 position, creating the 28,29-dioic acid structure, represents a significant chemical modification. This transformation markedly increases the polarity and anionic character of the E-ring. While direct and extensive SAR studies on 3-Hydroxyolean-12-ene-28,29-dioic acid are not widely documented, several key inferences can be drawn from the established principles of triterpenoid (B12794562) chemistry:

Enhanced Polarity and Target Interaction: The presence of two adjacent carboxylic acid groups creates a potent hydrophilic and metal-chelating region on the molecule. This can enhance interactions with biological targets that possess complementary positively charged or polar domains.

Impact on Bioavailability: The increased polarity due to the dioic acid functionality would likely decrease passive diffusion across cell membranes compared to the monocarboxylic oleanolic acid, potentially lowering bioavailability. This is a common challenge with highly polar natural products. tandfonline.com

Altered Target Specificity: The unique steric and electronic profile of the C-28,29-dioic acid moiety could lead to novel interactions with protein targets, potentially conferring new biological activities not observed for oleanolic acid. The spatial arrangement of the two carboxyl groups would be a critical determinant of binding affinity and specificity.

| Structural Feature | Parent Compound (Oleanolic Acid) | Dioic Acid Derivative (3-Hydroxyolean-12-ene-28,29-dioic acid) | Postulated Effect on Biological Efficacy |

|---|---|---|---|

| C-28 Functional Group | Single Carboxyl (-COOH) | Carboxyl (-COOH) | The C-28 carboxyl is known to be essential for many activities. nih.gov |

| C-29 Functional Group | Methyl (-CH₃) | Carboxyl (-COOH) | Introduction of a second carboxyl group significantly increases polarity. |

| Overall Polarity of E-Ring | Moderate | High | May alter membrane permeability and target interactions. |

| Chelating Potential | Low | High | Enhanced ability to chelate metal ions, which can influence certain enzymatic reactions. nih.gov |

Role of the C-3 Hydroxyl Group in Biological Activities

The hydroxyl group at the C-3 position in the A-ring is another cornerstone of the biological activity of oleanane triterpenoids. mdpi.comnih.gov Its presence, stereochemistry, and derivatization are pivotal in modulating the pharmacological profile.

A Key Site for Modification: The C-3 hydroxyl group is one of the most accessible functional groups for chemical modification. nih.gov Researchers have synthesized a vast number of derivatives by converting this group into esters, ethers, and ketones to enhance properties like solubility, bioavailability, and potency. tandfonline.comnih.gov

Hydrogen Bonding: The C-3 hydroxyl group can act as a hydrogen bond donor and acceptor, enabling it to anchor the molecule to specific sites within a protein's binding pocket. The loss or masking of this group, for instance through esterification, can abolish or enhance activity depending on the target. Acetylation of the C-3 hydroxyl group has been shown to increase cytotoxicity against certain cancer cell lines. nih.gov

| Modification at C-3 | Resulting Functional Group | General Impact on Biological Activity | Reference Example |

|---|---|---|---|

| None (Natural) | β-Hydroxyl (-OH) | Baseline activity; crucial for many effects. Acts as a hydrogen bond donor/acceptor. | Oleanolic acid exhibits a wide range of activities. nih.gov |

| Oxidation | Ketone (=O) | Activity is often altered; can increase potency for specific targets. | Conversion to a ketone-methyl ester was achieved via biotransformation. nih.gov |

| Esterification (e.g., Acetylation) | Ester (-OAc) | Increases lipophilicity; can enhance cytotoxicity and cell uptake. | Acetylated derivatives showed increased cytotoxicity against HepG2 2.2.15 cells. nih.gov |

| Glycosylation | Glycoside (-O-Sugar) | Significantly increases polarity; creates saponins (B1172615) with diverse activities. Activity depends on sugar type and linkage. | Saponins glycosylated at C-3 show varied antitumor activities. sinica.edu.tw |

Influence of Modifications at Other Skeletal Positions (e.g., C-21 hydroxylation)

Bioconversion studies using microorganisms have shown that oleanolic acid can be hydroxylated at various positions, including C-7, C-15, and C-21, yielding new derivatives with potentially novel activities. nih.gov For example, the introduction of additional hydroxyl groups can increase the anti-inflammatory effects of the parent compound.

However, substitutions at certain positions can also be detrimental to activity. In a study of aminosugar derivatives of oleanolic acid, the presence of substituents at the C-16 and C-21 positions was found to compromise the cytotoxic activity compared to the unsubstituted analogue. sinica.edu.tw Similarly, a review of plant-derived triterpenoids noted that the presence of glucopyranosyl groups at C-21 could reduce cytotoxicity. rsc.org This suggests that the space around the D and E rings is sterically sensitive and that bulky substituents in these regions may interfere with optimal target binding.

Stereochemical Considerations and Activity Profiles

Stereochemistry is a critical factor in the biological activity of oleanane triterpenoids. The rigid, chair-like conformation of the rings means that the spatial orientation of substituents is fixed and profoundly impacts molecular interactions. nih.gov

The most significant stereochemical feature in this context is the orientation of the C-3 hydroxyl group. In most naturally occurring oleanane triterpenoids, this group is in the beta (β) configuration, meaning it is equatorial and points "up" from the plane of the ring system. nih.gov The less common 3-α-OH (axial) isomers often exhibit distinct biological activities not shared by their more common 3β counterparts. nih.gov Studies on oleanolic acid derivatives have shown that altering the C-3 configuration from 3β to 3α can significantly improve the selective index of antiviral compounds while maintaining their potency. nih.gov This highlights that the precise orientation of this hydrogen-bonding group is crucial for its interaction with specific viral or cellular proteins. The antibacterial activity of some C-3 modified derivatives was also found to be highly dependent on the stereochemistry, with the α-OH epimer being the most potent in one study. mdpi.com

Comparison of Dioic Acid Analogues (e.g., C-27,28 vs. C-28,29 vs. C-28,30 dioic acids)

C-28,29-dioic acid: In this analogue, the two carboxyl groups are vicinal (attached to adjacent carbons). This close proximity would create a highly concentrated region of negative charge, making it a potentially potent chelator of divalent metal ions. The steric bulk and electronic repulsion between the two groups would also enforce a specific conformation on the E-ring, which could be favorable or unfavorable for binding to a given target.

C-28,30-dioic acid: Here, the carboxyl groups would be more separated than in the C-28,29 analogue. This would result in a different "bite angle" for chelation and a more dispersed electrostatic field. The relative positioning might allow the two groups to interact with different pockets or residues within a single large binding site.

C-27,28-dioic acid: The C-27 methyl group is attached to C-14, placing it in a different spatial region of the E-ring relative to the C-29 and C-30 methyl groups. A C-27,28-dioic acid would therefore present its two acidic functions in a completely different three-dimensional arrangement, almost certainly leading to a unique pharmacological profile compared to the other isomers.

Ultimately, the specific placement of the second carboxyl group would fine-tune the molecule for different biological targets. An arrangement that is optimal for inhibiting one enzyme may be completely inactive against another, underscoring the high degree of structural specificity that governs the bioactivity of these complex natural products.

Mechanistic Investigations of Pre Clinical Biological Activities

Antitumor and Antiproliferative Mechanisms

Research into oleanane-type triterpenoids, such as 28-hydroxy-3-oxoolean-12-en-29-oic acid, a compound structurally related to 3-Hydroxyolean-12-ene-28,29-dioic acid, has revealed significant antitumor and antiproliferative activities. These effects are attributed to a multi-faceted mechanism of action that disrupts cancer cell growth and survival pathways.

Studies have demonstrated that oleanane-type triterpenoids can effectively inhibit the proliferation of various cancer cells. The compound 28-hydroxy-3-oxoolean-12-en-29-oic acid has shown a concentration-dependent antiproliferative effect on human gastric cancer cell lines SGC-7901 and BGC-823. nih.govresearchgate.net The viability of these cells was assessed using MTT assays after treatment with various concentrations of the compound over different time periods. researchgate.netnih.gov

While direct studies on HepG-2 (liver carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines for this specific dioic acid are not extensively documented, other derivatives of its parent compound, oleanolic acid, have shown potent activity. Oleanolic acid itself has demonstrated tumor-suppressive activity in cell lines including HepG-2, HCT-116, and MCF-7. oncotarget.com Furthermore, various synthetic derivatives have shown enhanced antiproliferative effects against these same cell lines. nih.govmdpi.com For example, certain C-28 MeON-neoglycosides of oleanolic acid exhibited notable inhibitory effects against HepG2, HCT116, and MCF-7 cells. nih.gov

| Cell Line | Concentration (µmol/L) | Exposure Time (h) | Effect |

|---|---|---|---|

| SGC-7901 | 10, 20, 40, 80, 160 | 24, 48, 72 | Dose-dependent growth inhibition researchgate.net |

| BGC-823 | 10, 20, 40, 80, 160 | 24, 48, 72 | Dose-dependent growth inhibition researchgate.net |

The antitumor activity of triterpenoids is often linked to their ability to induce apoptosis and cause cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. While information specific to 3-Hydroxyolean-12-ene-28,29-dioic acid is limited, studies on closely related oleanolic acid derivatives provide insight into this mechanism.

For instance, a novel synthetic oleanolic acid derivative, CDDO-dhTFEA, was found to induce cell cycle arrest at the G2/M phase in glioblastoma cell lines (U87MG and GBM8401). mdpi.comnih.govmdpi.com This arrest was associated with the regulation of G2/M checkpoint proteins and related gene expression. mdpi.commdpi.com Similarly, oleanolic acid has been shown to trigger G2/M arrest in human liver cancer (HepG2) cells. nih.gov This halting of the cell cycle prevents damaged cells from proceeding to mitosis, often leading to apoptosis. The induction of apoptosis by oleanolic acid in HepG2 cells was confirmed through Annexin V/PI staining, which showed an increase in apoptotic cells from 2.2% in controls to approximately 35% at higher concentrations. nih.gov

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues. The compound 28-hydroxy-3-oxoolean-12-en-29-oic acid has been specifically investigated for its effects on these processes in human gastric cancer cells SGC-7901 and BGC-823. nih.govresearchgate.net Both Transwell and wound-healing assays demonstrated that this compound significantly reduced the invasive and migratory capabilities of these cancer cells in a dose-dependent manner. nih.govresearchgate.net

Epithelial-Mesenchymal Transition (EMT) is a key biological process that allows cancer cells to gain migratory and invasive properties. This process is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, like N-cadherin and Vimentin. nih.gov Treatment of SGC-7901 and BGC-823 gastric cancer cells with 28-hydroxy-3-oxoolean-12-en-29-oic acid was found to modulate these key EMT markers. The expression of E-cadherin was increased, while the expression of N-cadherin and Vimentin was decreased. nih.govresearchgate.net These findings suggest that the compound inhibits gastric cancer cell invasion and migration by hindering the EMT process. nih.gov

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion and metastasis. MMP-2 and MMP-9 are particularly associated with tumor cell invasion. nih.gov Research has shown that 28-hydroxy-3-oxoolean-12-en-29-oic acid can decrease the expression of MMPs in gastric cancer cells. nih.govresearchgate.net Specifically, it may inhibit cancer cell invasion and migration by downregulating the protein expression of MMP-2 and MMP-9. nih.gov The mechanism could also involve the upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs), such as TIMP-1, which directly bind to and inhibit the function of MMP-2 and MMP-9. nih.gov

| Protein Target | Effect of Treatment | Associated Process |

|---|---|---|

| E-cadherin | Increased Expression nih.govresearchgate.net | Inhibition of EMT |

| N-cadherin | Decreased Expression nih.govresearchgate.net | Inhibition of EMT |

| Vimentin | Decreased Expression nih.govresearchgate.net | Inhibition of EMT |

| MMP-2 | Decreased Expression nih.gov | Inhibition of Invasion |

| MMP-9 | Decreased Expression nih.gov | Inhibition of Invasion |

The signaling pathways that control cell migration and invasion are often regulated by protein phosphorylation. Studies on 28-hydroxy-3-oxoolean-12-en-29-oic acid indicate that it reduces protein phosphorylation in gastric cancer cells, which contributes to its inhibitory effect on migration and invasion. nih.govresearchgate.netnih.gov While the specific kinases and pathways were not fully elucidated in the initial studies, it is known that the underlying mechanism for inhibiting EMT and metastasis involves multiple signaling pathways. nih.gov For comparison, the parent compound oleanolic acid is known to affect several pathways, including the ERK/JNK/AKT and PI3K/AKT signaling pathways in various cancer cells. oncotarget.commdpi.com

Inhibition of Migration and Invasion in Gastric Cancer Models

Anti-inflammatory and Immunomodulatory Pathways

The anti-inflammatory and immunomodulatory effects of oleanane-type triterpenoids, including 3-Hydroxyolean-12-ene-28,29-dioic acid, are attributed to their ability to interfere with key signaling cascades and the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Research on compounds structurally related to 3-Hydroxyolean-12-ene-28,29-dioic acid demonstrates a significant capacity to suppress the expression and release of several pro-inflammatory mediators. The anti-inflammatory effects of oleanolic acid and its derivatives are primarily regulated by controlling the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) nih.gov.

For instance, a synthetic oleanane (B1240867) triterpenoid (B12794562), 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), potently inhibits the production of nitric oxide (NO), a key inflammatory mediator, in mouse macrophages stimulated by interferon-gamma, with an IC50 value of 0.4 nM nih.gov. CDDO also suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively nih.gov. Similarly, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), a lupane-type triterpene, has been shown to reduce NO production and significantly suppress the LPS-induced expression of TNF-α and IL-1β in RAW264.7 cells dntb.gov.ua. This inhibition occurs at both the mRNA and protein levels, indicating a regulatory effect on the transcription and translation of these inflammatory genes dntb.gov.ua.

| Compound Type | Inhibited Mediator | Cell Model | Inducing Agent | Key Findings |

|---|---|---|---|---|

| Oleanolic Acid Derivatives | IL-1β, IL-6, TNF-α | General | Various | Regulates expression of pro-inflammatory cytokines. nih.gov |

| CDDO (Synthetic Oleanane Triterpenoid) | Nitric Oxide (NO), iNOS, COX-2 | Mouse Macrophages, Rat Brain Microglia | Interferon-gamma | Potent inhibition of NO production (IC50 = 0.4 nM) and suppression of iNOS/COX-2 enzymes. nih.govnih.gov |

| HLEDA (Lupane-type Triterpene) | NO, TNF-α, IL-1β | RAW264.7 Macrophages | LPS | Concentration-dependent reduction of mediators at mRNA and protein levels. dntb.gov.ua |

Modulation of Signaling Pathways (e.g., RANKL-induced NFATc1, ERK, JNK MAPKs, c-Fos pathways for related compounds)

The immunomodulatory activity of this class of compounds is evident in their interaction with signaling pathways that govern immune cell differentiation and function, such as osteoclastogenesis, which is critical in the pathology of inflammatory bone diseases. The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a key cytokine that induces osteoclast differentiation by activating several downstream signaling pathways koreascience.kr.

The binding of RANKL to its receptor, RANK, typically triggers the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) koreascience.kr. This activation is a critical step leading to the expression of the transcription factor c-Fos koreascience.kr. Subsequently, c-Fos, in conjunction with other signals, amplifies the expression of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1) koreascience.krnih.gov.

Studies on oleanane triterpenoids have shown that they can interrupt this cascade. For example, specific 3-hydroxyolean-12-en-27-oic acid derivatives were found to suppress RANKL-induced phosphorylation of JNK and ERK MAPKs in a concentration-dependent manner. This inhibition of ERK and JNK activation leads to a downstream suppression of c-Fos and subsequent autoamplification of NFATc1 expression. The ultimate effect is the attenuation of osteoclast formation, as evidenced by reduced numbers of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts and decreased expression of osteoclast-specific genes nih.govmdpi.com. The collaboration between c-Jun/c-Fos complexes and NFAT is crucial for osteoclast differentiation, and disruption of this signaling by oleanane triterpenoids highlights their immunomodulatory potential nih.gov.

| Signaling Pathway | Key Molecules | Effect of Related Oleanane Triterpenoids | Downstream Consequence |

|---|---|---|---|

| MAPK Pathway | ERK | Inhibition of RANKL-induced phosphorylation | Suppression of c-Fos expression |

| JNK | Inhibition of RANKL-induced phosphorylation | ||

| Transcription Factor Activation | c-Fos | Decreased expression | Inhibition of osteoclast-specific gene expression and attenuation of osteoclastogenesis |

| NFATc1 | Decreased expression and autoamplification |

Hepatoprotective Mechanisms (e.g., protection of HepG2 cells against alcohol-induced damage)

Alcohol consumption is a major cause of liver disease, with its metabolism in hepatocytes leading to oxidative stress, lipid peroxidation, and cellular damage mdpi.commdpi.com. Pre-clinical studies indicate that triterpenoids and extracts containing them possess significant hepatoprotective properties.

Extracts from Terminalia bellerica, a known source of 3-Hydroxyolean-12-ene-28,29-dioic acid (Belleric acid), have demonstrated protective effects against ethanol-induced hepatotoxicity in rat models researchgate.net. Treatment with these extracts significantly prevented the biochemical changes, such as the elevation of serum liver enzymes, and the physical alterations to the liver induced by alcohol researchgate.net. Although direct studies on the isolated compound against alcohol-induced damage in HepG2 cells are limited, the mechanisms can be inferred from related compounds. For instance, Betulinic acid, another pentacyclic triterpene, protects against alcohol-induced liver damage by enhancing the antioxidant defense system nih.gov. This includes increasing the levels of hepatic glutathione, superoxide dismutase, and catalase, while decreasing lipid peroxidation nih.gov. The protective mechanism of tamarind shell extract against ethanol-induced damage in HepG2 cells also involves mitigating oxidative stress mdpi.com. These findings suggest that the hepatoprotective action of 3-Hydroxyolean-12-ene-28,29-dioic acid likely involves the reinforcement of cellular antioxidant capacity, thereby protecting hepatocytes from alcohol-induced oxidative injury mdpi.comnih.gov.

Anti-neuroinflammatory Effects (e.g., on LPS-induced BV2 microglia)

Neuroinflammation, characterized by the activation of microglia, is a key process in the pathogenesis of various neurodegenerative diseases. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in microglial cell lines like BV2 mdpi.commdpi.com.

Synthetic oleanane triterpenoids have been shown to be potent suppressors of inflammatory processes in brain microglia nih.gov. These compounds can inhibit the induction of iNOS and COX-2 by inflammatory cytokines in these cells, thereby reducing the production of neurotoxic mediators nih.gov. The general mechanism for anti-neuroinflammatory agents in LPS-stimulated BV2 cells involves the downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and mediators like NO mdpi.comnih.gov. This is often achieved by inhibiting key inflammatory signaling pathways such as the NF-κB and MAPK pathways nih.govnih.gov. Kolaviron, a biflavonoid, was shown to inhibit neuroinflammation in LPS-stimulated BV2 microglia by suppressing the IκB/NF-κB pathway and activating the Nrf2/ARE antioxidant response nih.gov. Given the established role of oleanane triterpenoids in modulating these same pathways, it is highly probable that 3-Hydroxyolean-12-ene-28,29-dioic acid exerts its anti-neuroinflammatory effects through similar mechanisms, protecting neuronal cells from inflammation-induced damage.

Antimicrobial Activity

Extracts from Terminalia bellerica, which contain Belleric acid, have been shown to possess broad-spectrum antimicrobial activity. Both aqueous and methanol (B129727) extracts of the fruit have demonstrated antibacterial effects against a range of pathogens, including Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa, and Escherichia coli researchgate.net. The phytochemicals within these extracts exhibit a wide therapeutic window, proving effective against various human pathogenic bacteria while being non-toxic to mammalian cells researchgate.netresearchgate.net.

The parent compound, oleanolic acid, and its derivatives are known to be effective against both Gram-positive and Gram-negative bacteria nih.gov. The antimicrobial activity of oleanane triterpenoids has been well-documented, with studies showing that modifications to the core structure can lead to potent antibacterial agents nih.govnih.gov. The minimum inhibitory concentration (MIC) values for some oleanolic acid derivatives against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli and P. aeruginosa can range from 3.125 to 200 µg/mL nih.gov. These findings suggest that 3-Hydroxyolean-12-ene-28,29-dioic acid contributes to the antimicrobial profile of its source plant and holds potential as an antimicrobial agent itself.

| Source/Compound | Tested Pathogens | Observed Activity |

|---|---|---|

| Terminalia bellerica Extracts | Staphylococcus aureus | Antibacterial researchgate.net |

| Salmonella enterica | Antibacterial researchgate.net | |

| Pseudomonas aeruginosa | Antibacterial researchgate.net | |

| Escherichia coli | Antibacterial researchgate.net | |

| Oleanolic Acid Derivatives | Gram-positive bacteria (S. aureus, S. faecalis) | Good to moderate activity (MIC: 3.125-200 µg/mL). nih.gov |

| Gram-negative bacteria (E. coli, P. aeruginosa) | Important activity (MIC: 6.25-200 µg/mL). nih.gov |

Advanced Analytical Methodologies for Research on 3 Hydroxyolean 12 Ene 28,29 Dioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, including complex triterpenoids like 3-Hydroxyolean-12-ene-28,29-dioic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the complete covalent structure and relative stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 3-hydroxyolean-12-ene skeleton, characteristic signals include those for methyl groups (typically appearing as singlets), a methine proton on a hydroxyl-bearing carbon (H-3), and an olefinic proton (H-12). rsc.orgresearchgate.net

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key resonances for 3-Hydroxyolean-12-ene-28,29-dioic acid would include the olefinic carbons (C-12 and C-13), the hydroxyl-bearing carbon (C-3), and, most significantly, two carboxyl carbons (C-28 and C-29). frontiersin.orgspectrabase.com The chemical shifts of these carbons are highly diagnostic of the underlying oleanane (B1240867) framework.

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. frontiersin.orgscielo.brnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is used to trace out proton-proton networks within the spin systems of the molecule's rings and side chains.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon resonances based on their attached, and usually pre-assigned, protons. scielo.br

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J). It is arguably the most critical 2D NMR experiment for elucidating the carbon skeleton, as it connects different spin systems by showing long-range couplings. For instance, HMBC correlations from the methyl protons to neighboring quaternary carbons are essential for piecing together the pentacyclic structure. frontiersin.orgscielo.br

The table below presents the expected ¹³C NMR chemical shifts for the aglycone moiety, based on data from closely related oleanane structures. frontiersin.orgspectrabase.com

| Carbon | Expected Chemical Shift (δC, ppm) |

| 3 | ~79.0 |

| 12 | ~122.5 |

| 13 | ~144.0 |

| 28 | ~179-181 |

| 29 | ~179-181 |

The table below shows characteristic ¹H NMR chemical shifts. rsc.org

| Proton | Expected Chemical Shift (δH, ppm) | Multiplicity |

| H-3 | ~3.2-3.4 | dd |

| H-12 | ~5.3-5.5 | t |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with a soft ionization technique like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. frontiersin.orgfrontiersin.org

For 3-Hydroxyolean-12-ene-28,29-dioic acid (C₃₀H₄₆O₅), the expected monoisotopic mass is 486.3345 Da. HR-ESI-MS analysis would aim to detect the pseudomolecular ions, such as [M-H]⁻ at m/z 485.3267 in negative ion mode or [M+H]⁺ at m/z 487.3423 in positive ion mode.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule, which can provide structural information. Oleanane-type triterpenoids undergo characteristic fragmentation patterns. A common fragmentation is a retro-Diels-Alder (RDA) reaction in the C-ring, which contains the double bond. This cleavage provides diagnostic ions corresponding to the A/B rings and the D/E rings, helping to confirm the oleanane skeleton. researchgate.net Further fragmentation often involves the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂) from the hydroxyl and carboxyl groups, respectively. nih.gov

Spectroscopic Techniques (e.g., IR, UV-Vis for functional group analysis)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub For 3-Hydroxyolean-12-ene-28,29-dioic acid, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the O-H stretching vibrations from both the hydroxyl group and the hydrogen-bonded carboxylic acid groups. libretexts.orgspectroscopyonline.com

C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹) are due to the C-H stretching of sp³ hybridized carbons in the steroidal backbone. libretexts.org

C=O Stretch: A strong, sharp absorption band in the range of 1720-1680 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch from the two carboxylic acid groups. libretexts.orgspectroscopyonline.com

C=C Stretch: A weaker absorption around 1650 cm⁻¹ would correspond to the C=C stretching vibration of the double bond at C-12. libretexts.org

C-O Stretch: Absorptions in the 1320-1210 cm⁻¹ region are associated with the C-O stretching of the carboxylic acids and the hydroxyl group. libretexts.org

The table below summarizes the expected key IR absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | 3400-2500 (broad) |

| C=O | Stretch | 1720-1680 (strong) |

| C=C | Stretch | ~1650 (weak) |

| C-O | Stretch | 1320-1210 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. In 3-Hydroxyolean-12-ene-28,29-dioic acid, the only chromophore is the isolated carbon-carbon double bond at the C-12 position. This non-conjugated system is expected to exhibit a weak absorption (a π → π* transition) at a wavelength below 220 nm. researchgate.net Therefore, its UV-Vis spectrum is not highly informative but is consistent with the proposed structure.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for the separation, purification, and purity assessment of compounds. High-Performance Liquid Chromatography (HPLC) is the primary technique used for the analysis of non-volatile triterpenoids like 3-Hydroxyolean-12-ene-28,29-dioic acid. frontiersin.org A reversed-phase HPLC system (e.g., using a C18 column) coupled with a suitable detector, such as a UV detector or an Evaporative Light Scattering Detector (ELSD), can be used to determine the purity of a sample and to quantify it against a standard.

Gas Chromatography (GC) Analysis for Sugar Configurations: While the aglycone itself is not suitable for GC analysis due to its low volatility, GC is an important technique for characterizing glycosidic derivatives of 3-Hydroxyolean-12-ene-28,29-dioic acid. frontiersin.org To determine the identity and stereochemistry (D or L configuration) of the sugar units attached to the triterpenoid (B12794562) core, the following procedure is typically used:

Acid Hydrolysis: The glycoside is treated with acid to cleave the glycosidic bonds, releasing the individual monosaccharides from the aglycone.

Derivatization: The freed sugars are not volatile and must be chemically modified before GC analysis. Common derivatization methods include conversion to their alditol acetates or trimethylsilyl (TMS) ethers. restek.comresearchgate.net This process increases their volatility.

GC-MS Analysis: The derivatized sugars are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times of the derivatives are compared with those of authentic D- and L-sugar standards that have undergone the same derivatization process. This comparison allows for the unambiguous identification and configurational assignment of the sugar moieties. nih.gov

Future Research Directions and Conceptual Therapeutic Prospects Pre Clinical Focus

Elucidation of Novel Biological Activities and Mechanistic Pathways

The initial and most critical area of future research is the comprehensive screening of 3-Hydroxyolean-12-ene-28,29-dioic acid to identify its primary biological activities. The well-documented pharmacological effects of oleanolic acid, such as anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties, provide a logical starting point for these investigations. nih.govnih.govnih.gov Preclinical studies should aim to determine if the presence of a second carboxylic acid group at the C-29 position, in contrast to the methyl group in oleanolic acid, confers novel or enhanced biological activities.

Future research should focus on:

Anti-inflammatory and Immunomodulatory Effects: Investigating the compound's ability to modulate key inflammatory pathways, such as NF-κB and STAT3, which are often dysregulated in chronic inflammatory diseases. nih.gov

Anticancer Activity: Screening against a panel of human cancer cell lines to assess its cytotoxic and antiproliferative effects. Mechanistic studies could then explore its potential to induce apoptosis, inhibit tumor cell migration, and angiogenesis. nih.gov

Hepatoprotective and Metabolic Effects: Evaluating its ability to protect liver cells from various toxins and to modulate metabolic pathways related to glucose and lipid metabolism, given the known hepatoprotective and antidiabetic activities of related triterpenoids. nih.govnih.gov

Neuroprotective Properties: Assessing its potential to protect neuronal cells from oxidative stress and inflammation-induced damage, which are implicated in neurodegenerative diseases. mdpi.com

Once a significant biological activity is identified, subsequent research must focus on elucidating the underlying molecular mechanisms. This would involve identifying protein targets and mapping the signaling cascades affected by the compound.

Development of Advanced Synthetic and Biotransformation Methodologies

Currently, specific synthetic or biotransformation routes for producing 3-Hydroxyolean-12-ene-28,29-dioic acid are not well-documented in publicly available literature. Future research should address this by exploring both chemical and biological approaches.

Advanced Synthetic Methodologies:

Chemical synthesis would likely start from oleanolic acid or other readily available oleanane (B1240867) triterpenoids. chemicalbook.com The key challenge would be the selective oxidation of the C-29 methyl group to a carboxylic acid without affecting other reactive sites on the molecule. This would require the development of regioselective oxidation methods.

Biotransformation Methodologies:

Biotransformation using microbial catalysts presents a promising and environmentally friendly alternative to chemical synthesis. mdpi.com For instance, studies have shown that microorganisms like Rhodococcus rhodochrous can hydroxylate and carboxylate the oleanolic acid skeleton at various positions, producing novel dioic acids. mdpi.com Future work could involve screening a diverse range of microorganisms for their ability to specifically oxidize the C-29 position of oleanolic acid or related precursors. Genetic engineering of promising microbial strains could further enhance the yield and selectivity of this biotransformation. mdpi.com

Rational Design of Potent and Selective Derivatives for Specific Biological Targets

Following the identification of lead biological activities, the rational design of derivatives of 3-Hydroxyolean-12-ene-28,29-dioic acid could significantly enhance its potency and selectivity for specific biological targets. The presence of three functional groups—a hydroxyl group at C-3 and two carboxylic acid groups at C-28 and C-29—provides ample opportunities for chemical modification.

Key strategies for derivative design include:

Esterification and Amidation: The carboxylic acid groups at C-28 and C-29 are prime targets for esterification or amidation to improve pharmacokinetic properties such as cell membrane permeability and bioavailability.

Modification of the C-3 Hydroxyl Group: The C-3 hydroxyl group can be modified to introduce different functionalities, which has been shown to modulate the biological activity of related oleanane triterpenoids. nih.gov

Introduction of Heterocyclic Moieties: The incorporation of nitrogen-containing heterocycles has been a successful strategy in enhancing the anticancer and antimicrobial activities of oleanolic acid derivatives. researchgate.net

Computational modeling and molecular docking studies would be invaluable in this process, allowing for the in silico prediction of the binding affinity of designed derivatives to specific protein targets before their synthesis. researchgate.net

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for 3-Hydroxyolean-12-ene-28,29-dioic acid to act synergistically with other bioactive compounds, including established therapeutic agents, is a promising area for future investigation. Synergistic interactions can lead to enhanced therapeutic efficacy and potentially reduce the required doses of individual agents, thereby minimizing side effects.

Future preclinical studies could explore:

Combination with Chemotherapeutic Agents: Investigating whether 3-Hydroxyolean-12-ene-28,29-dioic acid can enhance the efficacy of standard chemotherapy drugs in cancer treatment. Oleanolic acid has been shown to synergize with drugs like 5-fluorouracil. nih.gov

Synergy with Antibiotics: Assessing its potential to overcome antibiotic resistance by acting in concert with conventional antibiotics against pathogenic bacteria. Oleanolic acid has demonstrated synergistic effects with aminoglycoside antibiotics against Acinetobacter baumannii. nih.gov

Co-administration with other Phytochemicals: Exploring combinations with other natural products, such as flavonoids, which have been shown to have synergistic antibacterial effects with triterpenoids.

Investigation into the Pharmacological Relevance of Related Oleanane Dioic Acids with Different Carboxyl Substitutions.

A broader investigation into the structure-activity relationships of oleanane dioic acids with varying positions of their carboxyl groups is warranted. Comparing the pharmacological profiles of isomers of 3-Hydroxyolean-12-ene-28,29-dioic acid could provide valuable insights into the role of the carboxyl group's location in determining biological activity.

For example, comparing the target compound with 3-hydroxy-12-oleanene-23,28-dioic acid , which has been isolated from Tripterygium wilfordii, could reveal how shifting the second carboxylic acid from C-29 to C-23 impacts its therapeutic potential. medchemexpress.com Preclinical studies have shown that a related lupane-type dioic acid, 3-hydroxy-lup-20(29)-en-23,28-dioic acid , possesses anti-ulcer and anti-inflammatory activities. biocrick.com Similarly, 3,4-seco-olean-12-en-4-ol-3,28-dioic acid , another related dioic acid, has been identified. medchemexpress.com A systematic evaluation of these and other oleanane dioic acids would contribute to a deeper understanding of this class of compounds and could lead to the identification of new therapeutic leads.

Q & A

Q. What advanced computational tools predict the compound’s pharmacokinetic properties?

- Answer : Use ADMET Predictor™ or SwissADME to model bioavailability, logP, and CYP450 interactions. Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like NF-κB or PPARγ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.